p38α MAP Kinase Inhibitory Potency: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Oxazole Scaffolds
The 2,5-difluorophenyl substitution pattern is a key determinant of p38α inhibitory potency. The fully elaborated clinical candidate CP-863187, which contains the 5-(2,5-difluorophenyl)-1,3-oxazole core, exhibits an IC50 of 5.8 nM against p38α with 44-fold selectivity over p38β . In contrast, an analog bearing a 2,4-difluorophenyl group (triazolopyridine oxazole inhibitor 61) shows a more potent p38α IC50 of 0.70 nM, indicating that regioisomeric substitution can modulate potency by over 8-fold [1].
| Evidence Dimension | p38α MAP kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.8 nM (2,5-difluorophenyl oxazole scaffold in CP-863187) |
| Comparator Or Baseline | IC50 = 0.70 nM (2,4-difluorophenyl oxazole analog; BindingDB BDBM16390) |
| Quantified Difference | 2,5-difluoro scaffold: 5.8 nM; 2,4-difluoro scaffold: 0.70 nM. Approximately 8.3-fold difference in potency. |
| Conditions | In vitro kinase assay with activated p38α in 96-well plate format |
Why This Matters
This difference demonstrates that the 2,5-difluorophenyl substitution is not functionally equivalent to the 2,4-difluoro isomer, directly impacting the potency and selectivity profile of derived inhibitors.
- [1] BindingDB Entry BDBM16390. 4-(2,4-difluorophenyl)-5-[3-(1-methylcyclopropyl)-[1,2,4]triazolo[3,4-a]pyridin-6-yl]-1,3-oxazole. p38α IC50 = 0.70 nM. View Source
